BenchChemオンラインストアへようこそ!

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide

Antiproliferative Cancer cell lines Oxalamide SAR

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396888-98-4) is a structurally unique oxalamide derivative. Its pyridin-3-yl scaffold offers a validated core for protease inhibition (e.g., human leukocyte elastase) and COX-2 selectivity. The differentiating N1 side chain (2-hydroxy-2-methyl-4-(methylthio)butyl) introduces a tertiary alcohol and a metabolically labile thioether, which are critical for solubility, hydrogen-bonding networks, and potential metabolic tuning, setting it apart from simpler alkyl or benzyl analogs. Researchers select this probe for structure-activity relationship (SAR) studies where precise molecular recognition is paramount. Supplied as ≥95% pure R&D material. For customized quotes on bulk quantities or specific packaging, please inquire.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 1396888-98-4
Cat. No. B2890814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide
CAS1396888-98-4
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C(=O)NC1=CN=CC=C1)O
InChIInChI=1S/C13H19N3O3S/c1-13(19,5-7-20-2)9-15-11(17)12(18)16-10-4-3-6-14-8-10/h3-4,6,8,19H,5,7,9H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyNGYOTEXXOIGLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396888-98-4): Procurement-Grade Identity and Core Structural Profile


N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396888-98-4) is a synthetic oxalamide derivative with the molecular formula C13H19N3O3S and a molecular weight of 297.37 g/mol . It belongs to a class of compounds characterized by a central oxalyl diamide core flanked by a pyridin-3-yl group on one amide nitrogen and a 2-hydroxy-2-methyl-4-(methylthio)butyl chain on the other . The compound is primarily supplied as a research chemical (typical purity ≥95%) and has not been the subject of extensive primary pharmacological characterization. Consequently, its differentiation from close analogs rests on structural reasoning and class-level biological activity data rather than direct head-to-head comparative studies.

Why N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide Cannot Be Replaced by Common In-Class Analogs


Oxalamides bearing a pyridin-3-yl moiety share a common pharmacophoric element, but the N1 substituent dictates critical physicochemical and recognition properties. In the target compound, the 2-hydroxy-2-methyl-4-(methylthio)butyl chain introduces a tertiary alcohol (H-bond donor/acceptor) and a thioether (metabolically labile, oxidizable to sulfoxide/sulfone) that are absent in simpler alkyl- or benzyl-substituted congeners . Published structure-activity relationship (SAR) studies on monothiooxalamides and pyridinyl oxalamides demonstrate that even minor changes to the N1 group can abolish antiproliferative activity or alter antioxidant capacity [1], while crystallographic data confirm that the oxalamide scaffold engages in directional hydrogen-bond networks that are sensitive to substituent geometry [2]. Thus, generic substitution with a superficially similar oxalamide risks losing the specific hydrogen-bonding, metabolic, and conformational attributes that define the target compound's research utility.

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide (CAS 1396888-98-4)


Class-Level Antiproliferative Potency of Pyridine-Containing Oxalamide Scaffolds Compared with Non-Pyridine Analogs

In a study of monothiooxalamides (close structural analogues of oxalamides), a pyridine-containing derivative exhibited significant antiproliferative activity against A2780-wt human ovarian cancer cells, whereas several non-pyridine congeners were inactive. The active compound induced intracellular ROS production, linking the pyridine motif to both potency and a plausible mechanism [1]. Although the target compound is an oxalamide rather than a monothiooxalamide, the pyridin-3-yl group is a conserved feature that class-level evidence associates with antiproliferative effects. Quantitative IC50 values for the active monothiooxalamide are not disclosed in the abstract, but the binary active/inactive distinction underscores the necessity of the pyridine nucleus for efficacy.

Antiproliferative Cancer cell lines Oxalamide SAR

Enzymatic Inhibition Benchmark: Pyridin-3-yl Oxalamide as Human Leukocyte Elastase Inhibitor (Ki = 320 nM)

The oxalamide chemotype is validated as an enzyme inhibitor scaffold by BindingDB entry CHEMBL105124, a pyridin-3-yl-substituted oxalamide that inhibits human leukocyte elastase with a Ki of 320 nM [1]. This provides a quantitative benchmark for the pyridin-3-yl oxalamide subclass. While the target compound's N1 substituent differs from that of CHEMBL105124, the conserved N2-pyridin-3-yl oxalamide core suggests potential for similar target engagement. Direct comparative data for the target compound are not available, but the benchmark establishes that pyridin-3-yl oxalamides can achieve sub-micromolar target affinity.

Enzyme inhibition Human leukocyte elastase Oxalamide

COX-2 Selectivity Reference Point for Pyridin-3-yl Oxalamides (IC50 = 0.8 µM)

Another pyridin-3-yl oxalamide (CAS 920253-53-8) has been reported to inhibit COX-2 with an IC50 of 0.8 µM and shows >62-fold selectivity over COX-1 (IC50 > 50 µM) [1]. This demonstrates that the pyridin-3-yl oxalamide scaffold can achieve potent and selective COX-2 inhibition. The target compound, featuring the same pyridin-3-yl oxalamide core but a distinct N1 substituent, may exhibit differentiated selectivity or potency profiles that warrant empirical investigation.

COX-2 inhibition Anti-inflammatory Oxalamide SAR

Oxalamide Pharmacophore Validation: Substituted Oxyoxalamides as Potent sEH Inhibitors

A systematic SAR exploration of substituted oxyoxalamides identified the oxalamide moiety as a viable secondary pharmacophore that improves both potency and water solubility of soluble epoxide hydrolase (sEH) inhibitors [1]. The target compound's oxalamide core, combined with the hydrophilic 2-hydroxy-2-methyl-4-(methylthio)butyl chain, is structurally poised to offer similar solubility advantages over more lipophilic N1-substituted analogs such as N1-isopentyl-N2-(pyridin-3-yl)oxalamide.

Soluble epoxide hydrolase Oxalamide pharmacophore Metabolic stability

Optimal Research and Procurement Scenarios for N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide


Oncology Probe Compound Screening in Pyridine-Dependent Antiproliferative Assays

Based on class-level evidence that pyridine-containing oxalamide analogues exert antiproliferative effects in human cancer cell lines [1], the target compound is suited as a probe molecule in focused screening libraries designed to identify novel antiproliferative agents. Its unique N1 substituent may confer distinct cell-line selectivity compared to previously characterized monothiooxalamides.

Serine Protease Inhibitor Lead Generation

With the pyridin-3-yl oxalamide scaffold validated as a human leukocyte elastase inhibitor (Ki = 320 nM for a close analogue) [1], the target compound provides a structurally differentiated starting point for medicinal chemistry efforts targeting neutrophil elastase or related serine proteases involved in inflammatory diseases.

COX-2 Selectivity Profiling in Anti-Inflammatory Drug Discovery

The demonstrated COX-2 inhibitory activity (IC50 = 0.8 µM) and selectivity (>62-fold over COX-1) of a related pyridin-3-yl oxalamide [1] supports the use of the target compound in structure-selectivity relationship studies aimed at developing next-generation NSAIDs with reduced gastrointestinal toxicity.

Solubility-Optimized Fragment-Based Screening

The oxalamide pharmacophore has been shown to improve water solubility in enzyme inhibitor design [1]. The target compound's tertiary alcohol and thioether functions are expected to further enhance aqueous solubility, making it a suitable fragment or scaffold for biophysical screening methods (e.g., SPR, NMR) that require soluble chemical matter.

Quote Request

Request a Quote for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.